molecular formula C12H11NO3 B1300245 4-(1H-indol-3-yl)-4-oxobutanoic acid CAS No. 835-45-0

4-(1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B1300245
CAS No.: 835-45-0
M. Wt: 217.22 g/mol
InChI Key: NLUOPJQCFYTMGC-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-4-oxobutanoic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-(1H-indol-3-yl)-4-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of other indole derivatives. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it can be transformed into ethyl 4-(1H-indol-3-yl)butanoate and 4-(1H-indol-3-yl)butanohydrazide, which are intermediates in the synthesis of more complex molecules . These interactions are essential for the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, it affects cell signaling pathways by modulating the activity of specific enzymes and receptors, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects . Additionally, it can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its biological activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of other indole derivatives. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds . These metabolic pathways are essential for maintaining cellular homeostasis and regulating metabolic flux. The compound’s involvement in these pathways also affects metabolite levels, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport and distribution are influenced by various factors, including its chemical properties and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects . For example, the compound may be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole core . Another approach involves the use of ortho-disubstituted arene precursors in transition-metal-catalyzed reactions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. These methods include the use of palladium, copper, and other transition metals as catalysts in various coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 4-(1H-indol-3-yl)-4-oxobutanoic acid is in the development of anticancer agents. It serves as an intermediate in the synthesis of Canthin-6-one, a compound noted for its ability to combat cancer cells exhibiting multi-drug resistance. This property is particularly crucial in oncology, where resistance to conventional therapies poses significant challenges .

Antimalarial Activity

The compound is also utilized in the synthesis of β-carbolinium derivatives, which have demonstrated antimalarial activity. These derivatives are being explored for their potential to treat malaria, a disease that continues to affect millions globally .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Research indicates that various synthetic routes can be employed, often involving the use of indole derivatives as starting materials.

Case Study: Anticancer Activity

A study published by Murakami et al. (2004) highlighted the synthesis of Canthin-6-one from this compound and its efficacy against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that derivatives of this compound could be further developed into effective chemotherapeutics .

Case Study: Antimalarial Efficacy

Research conducted by Takasu et al. (2005) explored the antimalarial properties of β-carbolinium compounds synthesized from this compound. The study found that these compounds exhibited potent activity against Plasmodium falciparum, the causative agent of malaria, thus supporting further investigation into their therapeutic potential .

Summary Table of Applications

Application AreaSpecific UseReferences
Anticancer ResearchIntermediate for Canthin-6-oneMurakami et al., 2004
Antimalarial ResearchSynthesis of β-carbolinium compoundsTakasu et al., 2005

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

4-(1H-Indol-3-yl)-4-oxobutanoic acid, also known as indole-4-butyric acid, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3. The compound features an indole ring system, which is known for its diverse biological properties. The presence of the oxobutanoic acid moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.56 to 4.17 μM, indicating strong antibacterial effects. The Minimum Bactericidal Concentration (MBC) also supported these findings, confirming the compound's potential as an antimicrobial agent .

Bacterial Strain MIC (μM) MBC (μM)
Staphylococcus aureus0.562.08
Escherichia coli2.003.00
Bacillus cereus1.003.50

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study investigated its derivatives spliced with podophyllotoxin, revealing significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in tumor cells through caspase activation pathways, suggesting a mechanism involving programmed cell death .

Cell Line IC50 (μM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)7.5
A549 (lung cancer)6.0

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases, leading to cell death in cancer cells .
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Study on Antimicrobial Efficacy

In a comparative study assessing various indole derivatives, researchers found that this compound exhibited superior antibacterial activity compared to other tested compounds. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Study on Antitumor Mechanisms

A recent investigation focused on the antitumor activities of spliced derivatives of this compound revealed a significant reduction in tumor growth in vivo models. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics .

Properties

IUPAC Name

4-(1H-indol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUOPJQCFYTMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352597
Record name Indole-3-(4'-oxo)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-45-0
Record name Indole-3-(4'-oxo)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 835-45-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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